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N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique chemical structure, which includes a five-membered ring containing four nitrogen atoms. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the benzamide moiety, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or NaBH4.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Typically, oxidation-resistant products due to the stability of the tetrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide: Shares the tetrazole and benzamide moieties but differs in the substitution pattern.
Losartan: An angiotensin II receptor antagonist with a tetrazole ring, used in the treatment of hypertension.
Candesartan: Another angiotensin II receptor antagonist with a similar structure to losartan.
Uniqueness
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other tetrazole derivatives.
Biological Activity
N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potentials.
Chemical Structure and Properties
This compound features a benzamide core with a cyclohexyl group and a 5-methyl-1H-tetrazole moiety. The tetrazole ring, which contains four nitrogen atoms, is known for its ability to mimic carboxylic acids, allowing the compound to interact with various biological targets, including enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common among tetrazole derivatives. Its ability to disrupt bacterial processes makes it a candidate for further exploration in treating infections .
- Antitumor Potential : Preliminary studies suggest that the compound may exhibit antitumor activity. The presence of the tetrazole ring is often associated with compounds that can inhibit cancer cell proliferation .
- Enzyme Inhibition : The structural features of this compound allow it to interact with various enzymes, potentially modulating their activity. This characteristic is crucial for developing therapeutic agents targeting specific pathways.
Antimicrobial Studies
In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial activity. For instance, research on related tetrazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparative analysis with related compounds is essential.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide | Tetrazole and phenyl group | Antimicrobial |
Losartan | Angiotensin II receptor antagonist with a tetrazole ring | Antihypertensive |
Candesartan | Similar structure to losartan | Antihypertensive |
N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Cycloheptyl instead of cyclohexyl | Potentially similar therapeutic applications |
This table illustrates how this compound may offer distinct biological activities compared to other tetrazole derivatives due to its specific substitution pattern.
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-10-6-5-9-13(14)15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,21) |
InChI Key |
BVXPUWYQEQHBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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